molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No. B095508
CAS RN: 16730-20-4
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
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Description

5-Nitroindole-2-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. It serves as a building block for various chemical reactions and can be modified into different derivatives for specific purposes.

Synthesis Analysis

The synthesis of 5-nitroindole-2-carboxylic acid derivatives has been explored in several studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent dehydrogenation to methyl 6-nitroindole-2-carboxylate has been reported with a total yield of 67% . Additionally, the conversion of 5-nitroindole-2-carboxylic acid into an acyl chloride followed by condensation to prepare 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine has been achieved with an overall yield of about 56% .

Molecular Structure Analysis

The molecular structure of 5-nitroindole-2-carboxylic acid allows for various chemical modifications. The presence of the nitro group and the carboxylic acid moiety makes it a versatile compound for further chemical transformations. The use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids has been demonstrated, showing stability under a broad range of conditions and easy deprotection under mild conditions .

Chemical Reactions Analysis

5-Nitroindole-2-carboxylic acid and its derivatives participate in various chemical reactions. Deprotonation studies of 5-nitroindole and its 2-carboxylate ion have shown increased deprotonation in the presence of self-assemblies of surfactants, which can be quantitatively accounted for by the binding of hydroxide ions and the indicators to the colloidal self-assemblies . This suggests that the compound's reactivity can be influenced by the surrounding environment, which is crucial for designing reaction conditions in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-nitroindole-2-carboxylic acid are influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of the carboxylic acid, while the indole moiety is a planar and aromatic system that contributes to the compound's stability and reactivity. The deprotonation studies in different surfactant solutions provide insights into the basicity constants of the compound in various media, which are slightly smaller than in water .

Scientific Research Applications

  • Synthesis of Methyl Nitroindole Carboxylates : Lavrenov et al. (2002) demonstrated the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its methyl ester, which can be further processed to yield methyl 6-nitroindole-2-carboxylate (Lavrenov et al., 2002).

  • Preparation of Nitroindolyl Piperazine Derivatives : Xiao Xu-hua (2011) described the conversion of 5-Nitroindole-2-carboxylic acid to an acyl chloride, followed by condensation with l-[3-(l-methylethylamino)-2-pyridinyl]piperazine, yielding l-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine (Xiao Xu-hua, 2011).

  • Reductive Acylation of Nitroindoles : A study by Roy et al. (2008) investigated the catalytic reduction of 3-Nitroindoles by hydrogen on palladium/carbon to form aminoindoles, which can be further processed to yield N-acylaminoindoles (Roy, Roy, & Gribble, 2008).

  • Synthesis and Biological Activity of Nitroindole Oxadiazoles : Narayana et al. (2005) described the synthesis of ethyl nitroindole-2-carboxylates and their derivatives, some of which showed anti-inflammatory activity (Narayana et al., 2005).

  • Deprotonation Studies in Surfactants : Cipiciani and Primieri (1991) examined the deprotonations of 5-nitroindole and its 2-carboxylate ion in solutions of different surfactants, comparing their effects to those of single- and twin-tailed ionic surfactants (Cipiciani & Primieri, 1991).

  • Photocleavage of Nitroindolines : A study by Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, useful as photolabile precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).

  • Protective Group for Carboxylic Acids : Nishimura et al. (2008) demonstrated the usefulness of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids, showcasing its stability under various conditions and ease of deprotection (Nishimura et al., 2008).

  • Micellar Effects on Deprotonation : Cipiciani et al. (1985) studied the deprotonation of the 5-nitroindole-2-carboxylate ion in micellar solutions, noting a marked increase in deprotonation by micelles of cetyltrimethyl ammonium bromide and hydroxide (Cipiciani, Germani, Savelli, & Bunton, 1985).

  • Applications as a Universal Base Analogue : Loakes and Brown (1994) investigated 4-, 5-, and 6-Nitroindole as universal bases in oligodeoxynucleotides, with 5-nitroindole proving superior in duplex stability and base pairing behavior (Loakes & Brown, 1994).

Safety And Hazards

5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The indole-2-carboxylic acid derivatives have shown promising results in inhibiting the strand transfer of integrase . This suggests that 5-Nitroindole-2-carboxylic acid and its derivatives could be further explored for their potential applications in the development of integrase inhibitors .

properties

IUPAC Name

5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOJSCXLFKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325861
Record name 5-Nitroindole-2-carboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroindole-2-carboxylic acid

CAS RN

16730-20-4
Record name 16730-20-4
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Record name 5-Nitroindole-2-carboxylic acid
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Record name 5-NITROINDOLE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

LiOH.H2O (1.06 g, 46.2 mmol, 2.1 eq.) was added to a suspension of 5-nitro-1H-indole-2-carboxylic acid ethyl ester (II) (5.15 g, 22 mmol, 1 eq.) in THF/MeOH/H2O 1:1:2 (180 ml). The final suspension turned to dark yellow and was stirred at 25° C. After 30 min the solubilization was complete and total conversion was achieved after 6 hours. The reaction mixture was cooled to 0° C. and quenched with HCl 2N until the solution reached pH 5. Organic volatiles were removed under reduced pressure and the white precipitate was filtered and dried to give the compound of formula (III). Yield=4.53 g (quantitative).
Quantity
1.06 g
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reactant
Reaction Step One
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5.15 g
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reactant
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THF MeOH H2O
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180 mL
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solvent
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final suspension
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of ethyl-5-nitro-1H-indole-2-carboxylate (22.7 g, 96.83 mg) in ethanol (EtOH) (150 ml) sodium hydroxide (11.62 g, 290.5 mmol) was added. The mixture was stirred at room temperature for 16 h. During this time a brown solid formed. After evaporation of the solvent under reduced pressure the residue was suspended in water and HCl was added. The color of the precipitate changed from brown to yellow. After filtration the residue was washed with water and dried in a vacuum oven at 50° C. to give the product as a brown powder (19.53 g, 98%).
Quantity
22.7 g
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reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester 15 (194 mg, 0.83 mmol) and KOH (342 mg, 5.25 mmol) were stirred in MeOH/water (8 mL/4 mL) at room temperature for 21.5 h. More water was added to dilute the solution. The mixture was concentrated to remove the organic solvent. The remaining solution was washed with DCM (100 mL). The aqueous solution was adjusted with 1 N HCl to pH 2.9, extracted with EtOAc (2×15 mL). The combined EtOAc extraction was washed with brine, dried over sodium sulfate, concentrated to afford the product as solid (185.5 mg, 97% yield). 1H-NMR (DMSO-d6): 8.718 (d, J=2.0-2.5 Hz, 1 H, Ar—H), 8.116 (dd, J=2.0-2.5 Hz and 9.0-9.5 Hz, 1 H, Ar—H), 7.583 (d, J=9.0-9.5 Hz, 1 H, Ar—H), 7.378 (d, J=1.5 Hz, 1 H, Ar—H). LC-MS: 207.1 (MH+).
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods IV

Procedure details

13 g of ethyl 5-nitro-2-indolecarboxylate are placed in 200 ml of EtOH and the solution is treated for 12 hours with 15 g of 30% NaOH solution. After evaporation of the solvent, the residue is acidified with concentrated HCl and then filtered to give 10.8 g of the expected compound.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Z Liu, L Tang, H Zhu, T Xu, C Qiu, S Zheng… - Journal of medicinal …, 2016 - ACS Publications
… To a mixture of 5-nitroindole-2-carboxylic acid (8) (100 mg, 0.5 mmol) and aromatic amines 9a–9w (0.5 mmol) in DMA (6 mL) were added TBTU (0.4 g, 1.3 mmol) and DIPEA (0.1 mL, …
Number of citations: 58 pubs.acs.org
A Cipiciani, R Germani, G Savelli… - Journal of the Chemical …, 1985 - pubs.rsc.org
Deprotonation of the 5-nitroindole-2-carboxylate ion (1) at high pH is markedly increased by micelles of cetyltrimethyl ammonium bromide and hydroxide (CTABr and CTAOH). On the …
Number of citations: 5 pubs.rsc.org
MS Shengelia, VG Avramenko, LN Kuleshova… - Pharmaceutical …, 1985 - Springer
The purity of the products was monitored by TLC on Silufol UV-254 plates. Melting points were not corrected. IB spectra were recorded on an UR-20 instrument (GDR) in vaseline oil. …
Number of citations: 1 link.springer.com
LS Pidugu, HW Servius, SE Sevdalis, ME Cook… - PloS one, 2023 - journals.plos.org
… A crystal structure confirms these findings and defines the pose for 5-nitroindole-2-carboxylic acid. However, dynamic light scattering experiments show the indole compounds form …
Number of citations: 2 journals.plos.org
AN Kost, RS Sagitullin, VI Gorbunov… - Pharmaceutical Chemistry …, 1967 - Springer
… Ethyl Ester of 5-nitroindole-2-carboxylic Acid (IV). A mixture of 4 g I and 40 g polyphosphoric acid iS slowly heated until the exothermic reaction begins (at 80-90~ The reaction mixture is …
Number of citations: 3 link.springer.com
M Lehr - Journal of medicinal chemistry, 1997 - ACS Publications
3-Acylindole-2-carboxylic acid derivatives were prepared and evaluated for their ability to inhibit the cytosolic phospholipase A 2 of intact bovine platelets. To define the structural …
Number of citations: 47 pubs.acs.org
RY Zhao, HK Erickson, BA Leece, EE Reid… - Journal of Medicinal …, 2012 - ACS Publications
… 5-Nitroindole-2-carboxylic acid 17 was converted to the tert-butyl ester 28 in 85% yield … Amide bond coupling of 29 with 5-nitroindole-2-carboxylic acid 17 with TBTU in DMA provided …
Number of citations: 86 pubs.acs.org
DG Holland - 1962 - search.proquest.com
… 5-Nitroindole-2-carboxylic acid (XVII)„ The same method, used for the preparation of XVI, was employed. The yield of crude 5nitroindole-2-carboxylic acid, mp 320=324, from ethyl 5-nitro…
Number of citations: 0 search.proquest.com
GJ Atwell, JJB Milbank, WR Wilson… - Journal of medicinal …, 1999 - ACS Publications
A series of 5-amino-seco-CBI compounds, designed for use as effectors for prodrugs, were prepared to study structure−activity relationships for the cytotoxicity of side chain analogues. …
Number of citations: 46 pubs.acs.org
JH Yang, J Kim, BP Hay, K Lee… - European Journal of …, 2022 - Wiley Online Library
Tripodal ion pair receptors 1 and 2 consisting of tris(pyridine‐2‐ylmethyl)amine as a cation binding site linked with nitrophenyl urea or amidonitroindole groups as anion binding motifs …

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